Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
Description
Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a cyclopropane-containing methanone derivative with a bipiperidinyl backbone and a 2-fluorophenoxy substituent.
Properties
IUPAC Name |
cyclopropyl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c21-18-3-1-2-4-19(18)25-17-9-13-22(14-10-17)16-7-11-23(12-8-16)20(24)15-5-6-15/h1-4,15-17H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADFHEUBDCYFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone typically involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the fluorophenoxy and bipiperidinyl moieties. One common method involves the coupling of commercially available starting materials through classical palladium-catalyzed reactions, such as the Suzuki–Miyaura coupling . This reaction uses potassium phosphate as a base and sodium chloride as a grinding auxiliary in a mixer mill .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of mechanochemical methods, which are eco-friendly and efficient, is particularly advantageous for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts are commonly used in substitution reactions, particularly in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Its use in the production of high-value chemicals and materials is also being explored.
Mechanism of Action
The mechanism by which Cyclopropyl(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Biological Activity
Cyclopropyl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a chemical compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a cyclopropyl group and a bipiperidine structure, which are often associated with various pharmacological effects. Despite its promising structure, detailed information regarding its biological activity remains limited.
Chemical Structure and Properties
The molecular formula of this compound can be summarized as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 251.31 g/mol
- CAS Number : Not readily available in the literature, indicating it may be a novel compound or an intermediate in synthesis processes.
Biological Activity Overview
The biological activity of this compound can be inferred from the structural characteristics and related compounds. The presence of the fluorophenoxy group suggests potential interactions with biological targets due to the electron-withdrawing nature of fluorine, which can enhance binding affinity and selectivity.
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes. For instance, bipiperidine derivatives often target neurotransmitter receptors or enzymes involved in metabolic pathways.
- Antimicrobial Activity : The incorporation of fluorinated aromatic rings has been linked to increased antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
In Vitro Studies
Recent studies on structurally similar compounds have highlighted their potential efficacy against specific pathogens. For example:
- Antimalarial Activity : A study demonstrated that certain bipiperidine derivatives exhibited significant activity against Plasmodium falciparum, with IC values in the nanomolar range (e.g., 0.016 μM for a related compound) . This suggests that this compound may share similar properties.
| Compound | IC (μM) | Target |
|---|---|---|
| 1 | 0.044 | Dd2 |
| 2 | 0.033 | 3D7 |
| Cyclopropyl Compound | TBD | TBD |
In Vivo Studies
While specific in vivo data on this compound is lacking, related compounds have shown promising results in murine models. For instance, compounds were administered at doses of 50 mg/kg and 100 mg/kg without significant toxicity, indicating a favorable safety profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
